molecular formula C22H24N2O3 B11338723 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

Cat. No.: B11338723
M. Wt: 364.4 g/mol
InChI Key: DPJGVLLBORUHHQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, a quinoline moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated reagent under basic conditions.

    Quinoline Derivative Synthesis: The quinoline moiety can be prepared by various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the quinoline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group on the quinoline moiety.

    2-(phenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide: Lacks the methyl groups on the phenoxy ring.

    2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)propanamide: Has a different substitution pattern on the quinoline ring.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-5-26-20-9-8-19(18-7-6-10-23-21(18)20)24-22(25)16(4)27-17-12-14(2)11-15(3)13-17/h6-13,16H,5H2,1-4H3,(H,24,25)

InChI Key

DPJGVLLBORUHHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=CC(=C3)C)C)C=CC=N2

Origin of Product

United States

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